molecular formula C8H12Cl2O2 B127285 Suberoyl chloride CAS No. 10027-07-3

Suberoyl chloride

Cat. No.: B127285
CAS No.: 10027-07-3
M. Wt: 211.08 g/mol
InChI Key: PUIBKAHUQOOLSW-UHFFFAOYSA-N
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Description

Suberoyl chloride, also known as this compound, is an organic compound with the molecular formula C8H12Cl2O2. It is a diacid chloride derivative of suberic acid and is typically a colorless liquid, although aged samples may appear yellow or brown. This compound is known for its strong, pungent odor and is used primarily in organic synthesis and industrial applications .

Safety and Hazards

Octanedioyl dichloride is classified as a corrosive material . It causes severe skin burns and eye damage . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Suberoyl chloride plays a significant role in biochemical reactions, primarily as a cross-linking agent. It is used to cross-link chitosan membranes, enhancing their integrity and stability . In biochemical reactions, this compound interacts with enzymes, proteins, and other biomolecules. For instance, it is used to synthesize hydroxyferrocifen hybrid compounds that exhibit antiproliferative activity against triple-negative breast cancer cells . The interaction of this compound with these biomolecules involves the formation of covalent bonds, which can alter the structure and function of the target molecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the integrity of chitosan membranes, which can affect cellular interactions and stability . Additionally, its role in synthesizing compounds with antiproliferative activity suggests that it can impact cell proliferation and apoptosis, particularly in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with biomolecules, leading to the formation of covalent bonds. This reactivity is primarily due to the presence of the acyl chloride groups, which can react with nucleophiles such as amines and hydroxyl groups. This compound can inhibit or activate enzymes by modifying their active sites or altering their conformation. These interactions can lead to changes in gene expression and cellular function, contributing to its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and reacts with water, which can lead to its degradation . This degradation can affect its long-term stability and efficacy in biochemical applications. In in vitro and in vivo studies, the temporal effects of this compound on cellular function can vary, with potential long-term impacts on cell viability and function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing membrane integrity and stability. At higher doses, it can have toxic or adverse effects, including cytotoxicity and tissue damage . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modifying the activity of key enzymes involved in metabolic processes. For example, its role in synthesizing bioactive compounds can influence metabolic pathways related to cell proliferation and apoptosis . The specific enzymes and cofactors involved in these pathways depend on the biochemical context in which this compound is used.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical and cellular effects, as they determine the concentration and availability of the compound at target sites .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can affect its interactions with biomolecules and its overall efficacy in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Suberoyl chloride can be synthesized through the reaction of suberic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:

C8H14O4 (suberic acid) + 2 SOCl2 → C8H12Cl2O2 (octanedioyl dichloride) + 2 SO2 + 2 HCl\text{C8H14O4 (suberic acid) + 2 SOCl2 → C8H12Cl2O2 (octanedioyl dichloride) + 2 SO2 + 2 HCl} C8H14O4 (suberic acid) + 2 SOCl2 → C8H12Cl2O2 (octanedioyl dichloride) + 2 SO2 + 2 HCl

This reaction is usually performed at elevated temperatures to ensure complete conversion of the acid to the dichloride .

Industrial Production Methods: In industrial settings, the production of octanedioyl dichloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control and inert gas systems to maintain the reaction conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Suberoyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride groups. These reactions include:

    Hydrolysis: Reacts with water to form suberic acid and hydrochloric acid.

    Aminolysis: Reacts with amines to form amides.

    Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions:

    Hydrolysis: Water, typically at room temperature.

    Aminolysis: Primary or secondary amines, often in the presence of a base such as pyridine.

    Alcoholysis: Alcohols, often with a base to neutralize the hydrochloric acid formed.

Major Products Formed:

    Hydrolysis: Suberic acid.

    Aminolysis: Suberamides.

    Alcoholysis: Suberates

Scientific Research Applications

Suberoyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of polymers and other organic compounds.

    Biology: In the preparation of cross-linked chitosan membranes, which are used in drug delivery systems and tissue engineering.

    Medicine: In the synthesis of hydroxyferrocifen hybrid compounds, which have shown antiproliferative activity against triple-negative breast cancer cells.

    Industry: As a cross-linking agent to improve the integrity of polymer membranes.

Comparison with Similar Compounds

  • Adipoyl chloride (hexanedioyl dichloride)
  • Sebacoyl chloride (decanedioyl dichloride)
  • Pimeloyl chloride (heptanedioyl dichloride)

Comparison: Suberoyl chloride is unique due to its specific chain length and reactivity. Compared to adipoyl chloride, which has a shorter chain, octanedioyl dichloride provides different physical properties and reactivity patterns. Sebacoyl chloride, with a longer chain, offers different mechanical properties in polymer applications. Pimeloyl chloride, with a slightly shorter chain, has intermediate properties between adipoyl and octanedioyl dichlorides .

Properties

IUPAC Name

octanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIBKAHUQOOLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)Cl)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143078
Record name Octanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10027-07-3
Record name Octanedioyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10027-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suberoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Suberoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUBEROYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG5X3247UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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